5-(Azidomethyl)-2-Methylpyrimidin-4-Amine
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Overview
Description
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine is a compound that belongs to the class of azide-modified nucleosides. These compounds are important building blocks for RNA and DNA functionalization through click chemistry, specifically azide-alkyne cycloaddition . The azido group in this compound makes it highly reactive and useful for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a nitrile intermediate with sodium azide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triphenylphosphine (PPh3) under controlled temperatures .
Industrial Production Methods
Industrial production methods for azide-modified nucleosides, including 5-(Azidomethyl)-2-Methylpyrimidin-4-Amine, often involve large-scale synthesis using automated systems. These methods ensure high yield and purity, which are essential for their application in pharmaceuticals and biochemical research .
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound is highly reactive in azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Common Reagents and Conditions
Reagents: Common reagents include sodium azide, triphenylphosphine, and dimethylformamide.
Conditions: Reactions are typically carried out at controlled temperatures, often around 55°C, and may require catalysts like copper(I) salts for CuAAC reactions
Major Products
The major products formed from these reactions include various bioconjugates and labeled nucleosides, which are useful for biochemical labeling and functionalization .
Scientific Research Applications
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-Methylpyrimidin-4-Amine involves its high reactivity due to the azido group. This reactivity allows it to participate in bioorthogonal reactions, such as azide-alkyne cycloaddition, without interfering with other biological processes . The molecular targets and pathways involved include nucleic acids, where the compound can be incorporated into DNA or RNA for labeling and functionalization .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-2′-deoxyuridine: Another azide-modified nucleoside used for similar applications in click chemistry.
5-[4’-(azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole: An azido impurity found in sartan drugs, used for analytical purposes.
Uniqueness
5-(Azidomethyl)-2-Methylpyrimidin-4-Amine is unique due to its specific structure, which allows for efficient incorporation into nucleic acids and high reactivity in click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and functionalization of nucleic acids .
Properties
CAS No. |
63423-50-7 |
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Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8N6/c1-4-9-2-5(3-10-12-8)6(7)11-4/h2H,3H2,1H3,(H2,7,9,11) |
InChI Key |
HRZOZFYDZBEQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN=[N+]=[N-] |
Origin of Product |
United States |
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